

Unraveling the Molecular Architecture of Acremine I: A Technical Guide

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Compound of Interest

Compound Name: Acremine I

Cat. No.: B15560495

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This technical guide provides an in-depth overview of the chemical structure elucidation of **Acremine I**, a prenylated polyketide metabolite isolated from the fungus *Acremonium byssoides*. This document details the isolation and characterization of **Acremine I**, presenting key quantitative data from spectroscopic analyses and outlining the experimental protocols involved in its discovery.

Isolation and Purification of Acremine I

Acremine I was first isolated from the ethyl acetate extract of the fungus *Acremonium byssoides* (strain A 20), which was cultivated on a malt-peptone-glucose (MPG) agar medium for three weeks. The crude extract underwent a series of chromatographic separations to yield the pure compound.

Experimental Protocol: Fungal Culture and Extraction

- Fungal Strain: *Acremonium byssoides* A 20.
- Culture Medium: Malt-peptone-glucose (MPG) agar.
- Cultivation Time: 3 weeks.
- Extraction Solvent: Ethyl Acetate (EtOAc).

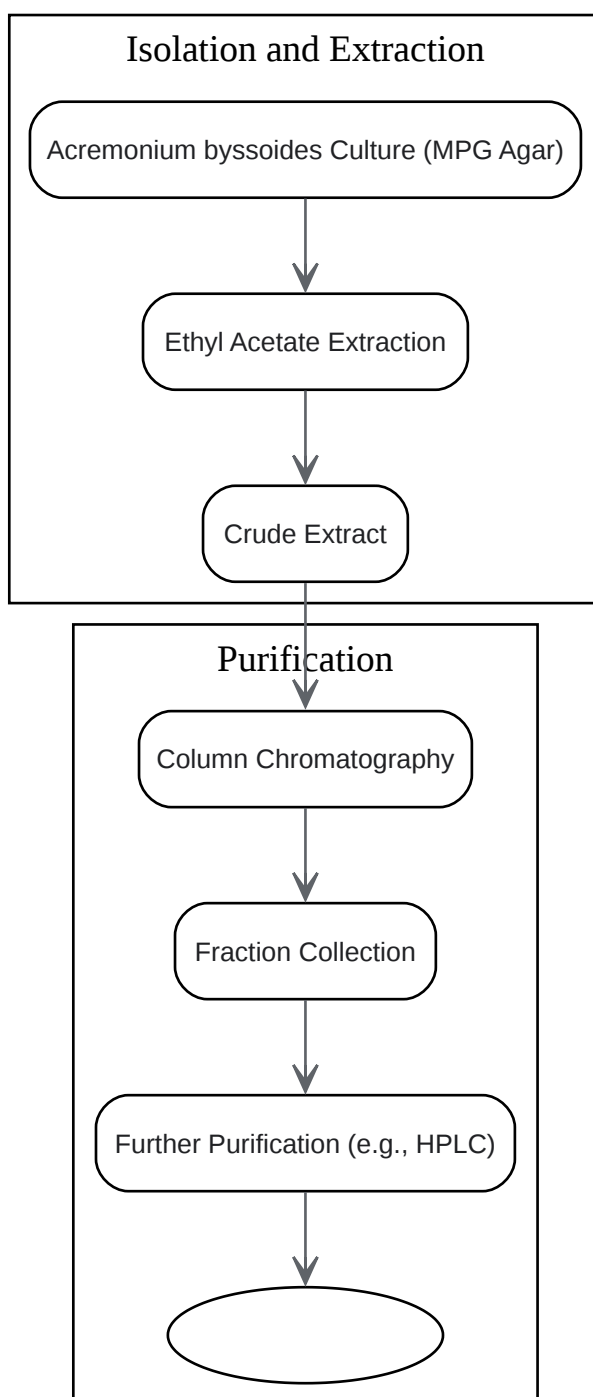
The mycelium and the agar medium were extracted with EtOAc. The resulting crude extract was then subjected to further purification steps.

Experimental Protocol: Chromatographic Purification

The purification of **Acremine I** from the crude extract involved successive chromatographic techniques. While the specific details of the column chromatography steps (stationary and mobile phases) for **Acremine I** were not fully detailed in the available literature, the general workflow for isolating novel acremines from the crude extract is as follows:

- Initial Fractionation: The crude extract was fractionated using column chromatography.
- Further Purification: Fractions containing compounds of interest were further purified using additional chromatographic methods, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to yield pure **Acremine I**.

The following diagram illustrates a generalized workflow for the isolation of **Acremine I**.



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Figure 1: Generalized workflow for the isolation of **Acremine I**.

Structural Elucidation of Acremine I

The chemical structure of **Acremine I** was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).

Physicochemical and Spectroscopic Data

Acremine I was isolated as an oil with the following properties:

Property	Value
Molecular Formula	C ₁₂ H ₁₆ O ₅
Molecular Weight	240.25 g/mol
Optical Rotation	[α] _D +126 (c 0.1, CHCl ₃)
Appearance	Oil

High-resolution mass spectrometry confirmed the molecular formula C₁₂H₁₆O₅.

NMR Spectroscopic Data

The structural backbone and stereochemistry of **Acremine I** were elucidated through comprehensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR spectral data, recorded in acetone-d₆, are summarized in the tables below.

Table 1: ¹H NMR Data for **Acremine I** (acetone-d₆)

Position	δ (ppm)	Multiplicity	J (Hz)
2	5.91	br d	1.0
3	3.85	d	10.2
4	4.15	d	10.2
5	3.93	d	2.1
6	2.97	d	2.1
1'	1.25	s	
2'	1.35	s	
8	1.90	s	

Table 2: ^{13}C NMR Data for **Acremine I** (acetone- d_6)

Position	δ (ppm)
1	200.1
2	125.8
3	165.2
4	70.1
5	52.8
6	69.2
7	85.1
1'	25.4
2'	27.1
8	22.3
1''	53.9
2''	68.8

Note: The numbering of the carbon and hydrogen atoms is based on the published literature for the acremine family of compounds.

The NMR data revealed structural similarities to other known acremines, with the key difference being the presence of an epoxy ring, as evidenced by the characteristic chemical shifts of the oxirane carbons and protons. Specifically, the signals at 53.9 ppm and 68.8 ppm in the ^{13}C NMR spectrum are indicative of an epoxy ring at the 10-2' position of the prenyl side chain.

The proposed chemical structure of **Acremine I** is presented below:

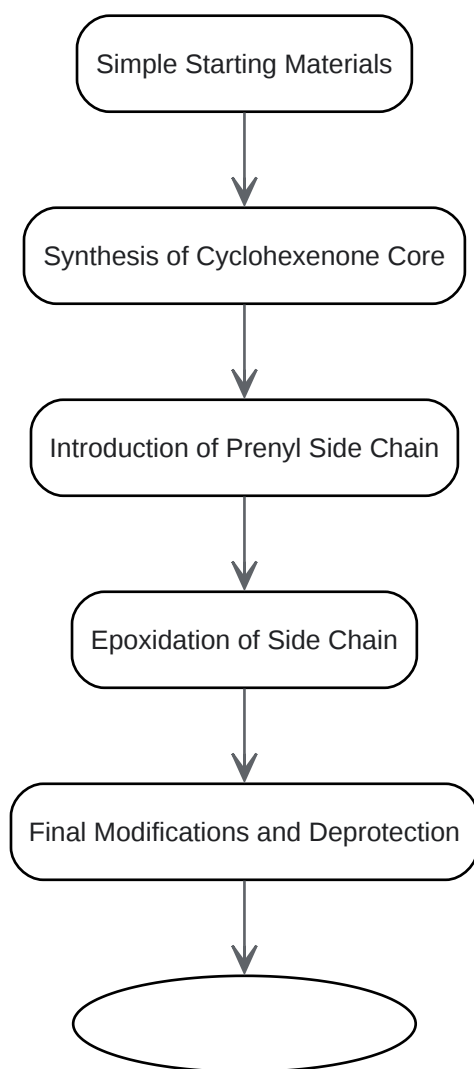
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Figure 2: Chemical Structure of **Acremine I**.

Total Synthesis of Acremine I

The total synthesis of **Acremine I** has been successfully achieved, confirming the proposed structure and providing a synthetic route for obtaining this natural product and its analogs for further biological evaluation. While a detailed, step-by-step experimental protocol for the total synthesis was not available in the searched literature, the synthetic strategy generally involves the construction of the core cyclohexenone ring followed by the introduction of the epoxy-prenyl side chain.

The following diagram outlines a conceptual workflow for the total synthesis of **Acremine I**.



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Figure 3: Conceptual workflow for the total synthesis of **Acremine I**.

Conclusion

The structure of **Acremine I** has been unequivocally established through a combination of isolation from a natural source, extensive spectroscopic analysis, and confirmation via total synthesis. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the acremine family of compounds and their potential biological activities. Further research into the biological properties of **Acremine I** and its derivatives is warranted.

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